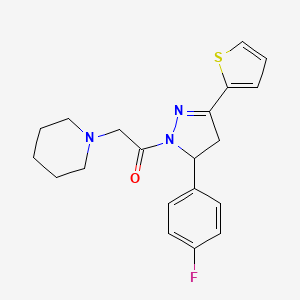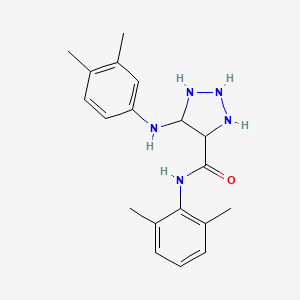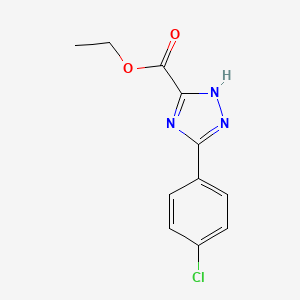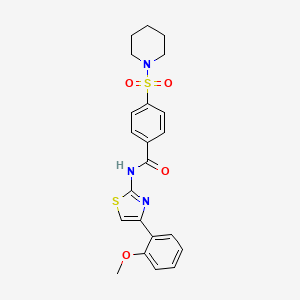
1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H22FN3OS and its molecular weight is 371.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone typically involves multi-step organic synthesis processes. The most common approach is the condensation reaction between 4-fluorobenzaldehyde and thiophene-2-carboxaldehyde with hydrazine hydrate, leading to the formation of the dihydropyrazole intermediate. This intermediate then undergoes further reactions involving piperidin-1-yl ethanol under controlled conditions to yield the final product. Reaction conditions such as temperature, solvent choice, and catalyst use can significantly influence the yield and purity of the final compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimization of reaction parameters to ensure maximum efficiency and cost-effectiveness. Continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent quality control measures are employed to produce large quantities of the compound while maintaining high purity levels.
化学反应分析
Types of Reactions: 1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone is known to undergo various chemical reactions, including:
Oxidation: Converts the dihydropyrazole ring to its corresponding pyrazole.
Reduction: Reduces the carbonyl group to its alcohol counterpart.
Substitution: Allows for the modification of the fluorophenyl group or the piperidine ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution reactions often involve reagents like halogens, alkylating agents, or strong bases/acids.
Major Products Formed:
科学研究应用
Chemistry: In synthetic organic chemistry, the compound is used as a building block for creating more complex molecules. Its diverse reactivity allows chemists to explore various chemical transformations and develop new reactions.
Biology: In biological research, it is used to investigate its effects on cellular processes and molecular pathways. Researchers study its interactions with proteins, enzymes, and other biomolecules to understand its potential as a biochemical tool.
Medicine: The compound is evaluated for its pharmacological properties, including potential therapeutic applications. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases.
Industry: Industrial applications include its use as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialized organic compounds. Its unique structure makes it a valuable component in the synthesis of target-specific molecules.
Mechanism of Action: The compound exerts its effects through its interaction with specific molecular targets, such as enzymes, receptors, or transporters. The mechanism of action involves binding to these targets, leading to modulation of their activity or inhibition of their function. Key pathways affected include signaling cascades, metabolic processes, and gene expression regulation. The precise mechanism can vary depending on the specific application and target of the compound.
相似化合物的比较
1-(5-(4-chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone
1-(5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone
1-(5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone
These analogs share similar core structures but differ in substituent groups, which can result in variations in their reactivity, biological activity, and applications
属性
IUPAC Name |
1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3OS/c21-16-8-6-15(7-9-16)18-13-17(19-5-4-12-26-19)22-24(18)20(25)14-23-10-2-1-3-11-23/h4-9,12,18H,1-3,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYGCVQGHBFGGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-((4-fluorobenzyl)thio)-1'H-spiro[cyclohexane-1,2'-quinazoline]](/img/structure/B2627012.png)
![N-(2H-1,3-benzodioxol-5-yl)-4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamide](/img/structure/B2627013.png)


![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2627018.png)



![methyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-7-carboxylate](/img/structure/B2627026.png)
![(2Z)-3-amino-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile](/img/structure/B2627028.png)
![1-(3-fluorophenyl)-6-methoxy-N-[3-(methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2627029.png)
![1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B2627031.png)
![2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2627033.png)
